molecular formula C16H24N6O2S B5166313 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5166313
M. Wt: 364.5 g/mol
InChI Key: KJPCUOIBHTYOMT-UHFFFAOYSA-N
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Description

3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a butane-1-sulfonyl piperazine and a 3-methyl-1H-pyrazol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common route includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclization agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(4-butylsulfonylpiperazin-1-yl)-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-3-4-13-25(23,24)21-11-9-20(10-12-21)15-5-6-16(18-17-15)22-8-7-14(2)19-22/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCUOIBHTYOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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